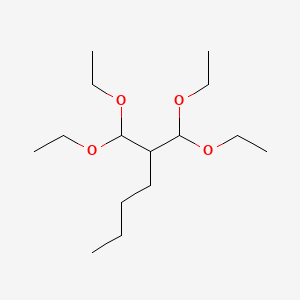

2-(Diethoxymethyl)-1,1-diethoxyhexane

説明

General Overview of Acetal (B89532) Chemistry and Functional Group Reactivity in Organic Synthesis

In organic chemistry, an acetal is a functional group characterized by a carbon atom bonded to two alkoxy (-OR) groups. wikipedia.orgmasterorganicchemistry.com These structures are formed when an aldehyde or a ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds via a hemiacetal intermediate, which is formed by the addition of one equivalent of alcohol to the carbonyl group. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the formation of the acetal, water, a byproduct of the reaction, is typically removed. wikipedia.org

The significance of acetals in organic synthesis lies primarily in their stability and reactivity profile. libretexts.orglibretexts.org Acetals are notably stable in neutral to strongly basic conditions, exhibiting a lack of reactivity similar to ethers. masterorganicchemistry.comlibretexts.orgscbt.com This stability makes them excellent protecting groups for aldehydes and ketones. masterorganicchemistry.comlibretexts.org When a molecule contains other functional groups that need to react under basic or nucleophilic conditions (e.g., with Grignard reagents or lithium aluminum hydride), the carbonyl group can be temporarily converted to an acetal to prevent it from reacting. libretexts.orgchemistrysteps.com

Conversely, the acetal functional group is sensitive to acidic conditions. In the presence of aqueous acid, acetals are readily hydrolyzed back to the original aldehyde or ketone and the corresponding alcohol. masterorganicchemistry.com This deprotection is a key feature of their use in synthesis, as the carbonyl group can be regenerated easily once the desired chemical transformations elsewhere in the molecule are complete. masterorganicchemistry.comchemistrysteps.com This acid-catalyzed hydrolysis is essentially the reverse of the acetal formation mechanism. masterorganicchemistry.com

Significance of Bis-acetal Architectures in Contemporary Chemical Research

Molecules that contain two or more acetal functionalities, known as bis-acetals or polyacetals, hold considerable importance in various areas of chemical research. The presence of multiple acetal groups within a single molecular structure imparts unique properties and reactivity.

Polyacetals, which are polymers containing repeating acetal linkages in their main chain, are a significant class of degradable polymers. researchgate.net Their susceptibility to hydrolysis under acidic conditions makes them valuable for biomedical applications. researchgate.net For instance, they are explored for use in drug delivery systems, where the acidic environment of certain tissues or cellular compartments can trigger the degradation of the polymer and the release of a therapeutic agent. researchgate.net Polyoxymethylene (POM), also known as polyacetal, is a widely used engineering thermoplastic known for its high strength, stiffness, and excellent dimensional stability. specialchem.comasahi-kasei-plastics.comaccessengineeringlibrary.combritannica.com

Bis-acetal systems are also found in complex natural products, particularly those of marine origin, such as bis-spiroacetals. researchgate.net These molecules often exhibit potent biological activities, which has spurred significant interest in their synthesis. researchgate.net The construction of these intricate architectures presents unique stereochemical challenges for synthetic chemists. researchgate.net The study of such molecules contributes to the development of new synthetic methodologies and a deeper understanding of stereocontrol in complex systems. The compound 2-(diethoxymethyl)-1,1-diethoxyhexane is an example of a bis-acetal, containing two acetal groups on adjacent carbons.

Structural Elucidation and Naming Conventions for this compound

The chemical structure of this compound is defined by its molecular formula, C15H32O4, and the specific arrangement of its atoms. smolecule.commatrix-fine-chemicals.comchemicalbook.com It is a branched alkane featuring four ethoxy groups, which form two separate acetal functionalities.

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides systematic names for this compound, which can be derived by considering different parent chains.

This compound : This name designates a six-carbon "hexane" chain as the parent structure. At the first carbon (C1), there are two ethoxy groups, forming an acetal. At the second carbon (C2), a "diethoxymethyl" group is attached. This substituent, -CH(OCH2CH3)2, also contains an acetal functional group.

1,1,3,3-tetraethoxy-2-n-butylpropane : An alternative, and equally valid, IUPAC name considers a three-carbon "propane" backbone. In this case, the central carbon (C2) is substituted with an n-butyl group (-CH2CH2CH2CH3). The terminal carbons (C1 and C3) are each part of an acetal, bearing two ethoxy groups each. This naming convention highlights the structure as a derivative of a substituted malonaldehyde, where malonaldehyde is propane-1,3-dial. The bis(diethyl acetal) of malonaldehyde itself is 1,1,3,3-tetraethoxypropane. sigmaaldrich.comchembk.comnih.gov

Both names describe the same molecule, and its structure can be unambiguously drawn from either. The presence of two acetal groups classifies it as a bis-acetal.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21037-62-7 | smolecule.commatrix-fine-chemicals.com |

| Molecular Formula | C15H32O4 | smolecule.commatrix-fine-chemicals.comchemicalbook.com |

| Molecular Weight | 276.41 g/mol | smolecule.comchemicalbook.com |

| IUPAC Name | This compound | smolecule.commatrix-fine-chemicals.com |

| InChI Key | PXEYZWGANNWXGE-UHFFFAOYSA-N | smolecule.commatrix-fine-chemicals.com |

Structure

3D Structure

特性

IUPAC Name |

2-(diethoxymethyl)-1,1-diethoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O4/c1-6-11-12-13(14(16-7-2)17-8-3)15(18-9-4)19-10-5/h13-15H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEYZWGANNWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(OCC)OCC)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496557 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21037-62-7 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Diethoxymethyl 1,1 Diethoxyhexane

Hydrolytic Stability and Deacetalization Strategies

Acetal (B89532) groups are known as protecting groups for carbonyls precisely because they are stable to basic, neutral, and nucleophilic conditions but are readily cleaved by aqueous acid. masterorganicchemistry.comresearchgate.net The hydrolysis of 2-(diethoxymethyl)-1,1-diethoxyhexane to its parent carbonyl compounds is therefore achieved under acidic catalysis.

The hydrolysis of acetals proceeds via a well-established multi-step mechanism initiated by acid. ucalgary.cancert.nic.in For a compound like this compound, this process can occur at either of the two acetal centers. The general mechanism involves the following key steps:

Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms, converting the alkoxy group into a good leaving group (ethanol). libretexts.orgchemistrysteps.com

Formation of an Oxonium Ion: The protonated acetal undergoes unimolecular cleavage, where the ethanol (B145695) molecule departs. The lone pair of electrons on the adjacent oxygen atom assists in this departure, leading to the formation of a resonance-stabilized carbocation, known as an oxonium ion. researchgate.netchemistrysteps.com This step is typically the rate-determining step of the hydrolysis reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. ncert.nic.in

Deprotonation: Loss of a proton from the newly added water molecule yields a hemiacetal and regenerates the acid catalyst. ucalgary.ca

Repeat of the Process: The hemiacetal then undergoes a similar sequence of protonation, elimination of a second ethanol molecule, nucleophilic attack by water, and deprotonation to yield the final carbonyl compound. masterorganicchemistry.com

Complete hydrolysis of this compound would ultimately yield hexanal (B45976) and malonaldehyde (or its equivalent), along with four molecules of ethanol.

Table 1: Typical Conditions for Acid-Mediated Deacetalization

| Acid Catalyst | Solvent System | Typical Conditions | Notes |

|---|---|---|---|

| HCl, H₂SO₄ (aq.) | Water/THF, Water/Dioxane | Room Temperature to mild heating | Standard conditions for complete hydrolysis. ncert.nic.in An excess of water is used to drive the equilibrium toward the products. ucalgary.ca |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temperature | Often used for deprotection under milder conditions. organic-chemistry.org |

| Lewis Acids (e.g., TiCl₄, Sc(OTf)₃) | Dichloromethane with controlled H₂O | Low Temperature (-78 °C to 0 °C) | Can offer different selectivities but requires stoichiometric amounts and anhydrous workup. |

| Acidic Resins (e.g., Amberlyst-15) | Aqueous organic co-solvents | Flow or batch reactor | Allows for easy catalyst removal and reuse. |

The two acetal groups in this compound are structurally distinct, which may allow for selective cleavage under carefully controlled conditions. The 1,1-diethoxyhexane (B1583345) group is a primary acetal derived from an aldehyde, while the diethoxymethyl group is attached to a secondary carbon (C2) of the main chain.

The rate of acid-catalyzed hydrolysis is highly sensitive to steric hindrance around the acetal carbon. arkat-usa.org Increased steric bulk can hinder the approach of the nucleophile (water) and destabilize the developing oxonium ion intermediate. gla.ac.uk

C1 Acetal (1,1-diethoxyhexane moiety): This acetal is at a terminal position and is sterically less encumbered.

C2 Acetal (diethoxymethyl moiety): This acetal is attached to a more substituted carbon atom within the alkyl chain, making it sterically more hindered.

Based on these steric differences, it is hypothesized that the C1 acetal would undergo hydrolysis at a faster rate than the C2 acetal. This difference could be exploited to achieve selective monofunctionalization, yielding 2-(diethoxymethyl)hexanal as an intermediate. Research on the hydrolysis of acyclic versus cyclic acetals has shown that acyclic acetals are generally more labile, a principle that underscores the influence of structure on reactivity. researchgate.net

Table 2: Hypothetical Relative Rates of Hydrolysis

| Acetal Position | Structural Feature | Expected Relative Rate of Hydrolysis | Rationale |

|---|---|---|---|

| C1 (1,1-diethoxyhexane) | Terminal, less sterically hindered | Faster | Greater accessibility for protonation and subsequent nucleophilic attack by water. gla.ac.uk |

| C2 (diethoxymethyl) | Internal, more sterically hindered | Slower | Steric bulk from the alkyl backbone impedes the reaction pathway. arkat-usa.org |

Transacetalization and Exchange Reactions

Transacetalization is an equilibrium process where the alkoxy groups of an acetal are exchanged with a different alcohol in the presence of an acid catalyst. organic-chemistry.org This reaction can be used to modify the structure of this compound. Driving the reaction to completion typically involves using a large excess of the new alcohol or by removing one of the products from the reaction mixture.

A synthetically useful variant is the reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, to form a more stable cyclic acetal. ucalgary.caorganic-chemistry.org This transformation is entropically favored over reaction with two separate alcohol molecules. youtube.com Another strategy involves using an orthoester, like triethyl orthoformate, which can act as a dehydrating agent by reacting with the water produced, thus driving the equilibrium forward. nih.gov

Table 3: Examples of Potential Transacetalization Reactions

| Reagent | Catalyst | Potential Product(s) | Driving Force |

|---|---|---|---|

| Ethylene Glycol (1,2-ethanediol) | p-TsOH | Cyclic dioxolane derivatives at C1 and/or C2 | Formation of a stable 5-membered ring (favorable entropy). organic-chemistry.orgyoutube.com |

| 1,3-Propanediol | p-TsOH, ZrCl₄ | Cyclic dioxane derivatives at C1 and/or C2 | Formation of a stable 6-membered ring. organic-chemistry.org |

| Isopropanol (large excess) | H₂SO₄ | 2-(Diisopropoxymethyl)-1,1-diisopropoxyhexane | Mass action (Le Châtelier's principle). |

| Triethyl Orthoformate | In(OTf)₃ | No net reaction, but used to drive other acetalizations. | Reacts with byproduct water. nih.govnih.gov |

Nucleophilic and Electrophilic Reactions Involving Acetal Moieties.researchgate.net

The acetal functional groups are generally unreactive toward strong nucleophiles, which is a key aspect of their utility as protecting groups. masterorganicchemistry.comlibretexts.org The carbon of an acetal is significantly less electrophilic than a carbonyl carbon. ncert.nic.in

However, in the presence of a Lewis acid, an acetal can be activated to undergo nucleophilic substitution. rsc.orgrsc.org The Lewis acid coordinates to one of the oxygen atoms, promoting the departure of an alkoxy group to form the highly electrophilic oxonium ion intermediate. This intermediate can then be attacked by a range of nucleophiles, such as organocuprates or silyl (B83357) enol ethers, in an Sₙ1-type mechanism. researchgate.netrsc.org

The primary electrophilic reaction involving the acetal moieties is the attack on the oxygen lone pairs. This is most commonly seen with protons from a Brønsted acid, which initiates hydrolysis or transacetalization as described above. youtube.com Stronger electrophiles and Lewis acids also coordinate readily to these oxygen atoms, activating the acetal for further reaction. researchgate.net

Spectroscopic and Advanced Analytical Techniques for Structural Characterization of 2 Diethoxymethyl 1,1 Diethoxyhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the complete structural elucidation of organic molecules like 2-(Diethoxymethyl)-1,1-diethoxyhexane. omicsonline.orgweebly.com It provides detailed information about the carbon-hydrogen framework at an atomic level. nih.gov

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data, the structural complexity of this compound, with its numerous overlapping signals in the aliphatic region, necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. omicsonline.orgnih.gov Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for piecing together the molecular puzzle. weebly.com

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show a complex series of signals between approximately 0.8 and 4.8 ppm. This includes a triplet for the terminal methyl group of the butyl chain, overlapping multiplets for the methylene (B1212753) groups, and distinct signals for the three methine (acetal) protons. The four ethoxy groups, being diastereotopic due to the chiral center at C2, would likely exhibit eight distinct proton signals for the -OCH₂- groups and four triplets for the -CH₃ groups. The ¹³C NMR spectrum would complement this by showing signals for the four unique carbons of the butyl chain, the C1 and C2 carbons of the hexane (B92381) backbone, the methine carbon of the diethoxymethyl group, and the distinct carbons of the four ethoxy groups. The acetal (B89532) carbons are characteristically found downfield, typically in the 95-110 ppm range.

COSY (¹H-¹H Correlation): This experiment would reveal proton-proton couplings within three bonds. It would be instrumental in tracing the connectivity of the butyl chain by showing correlations from the terminal -CH₃ to its adjacent -CH₂ and sequentially along the chain to the proton on C2. It would also confirm the ethyl groups by showing correlations between the -OCH₂- and their corresponding -CH₃ protons.

HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum directly links each proton signal to the carbon atom it is attached to. This allows for the definitive assignment of each carbon in the structure based on the previously assigned proton signals, resolving any ambiguity from the 1D ¹³C spectrum.

The proton on C1 showing a correlation to C2.

The proton on C2 showing correlations to C1, C3, and the methine carbon of the diethoxymethyl substituent.

The methine proton of the diethoxymethyl group showing a correlation to C2, confirming the attachment point of this substituent.

Protons of the ethoxy groups showing correlations to the acetal carbons they are attached to.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C6 (-CH₃) | ~0.9 (t) | ~14 | C5, C4 |

| C5 (-CH₂-) | ~1.3 (m) | ~23 | C6, C4, C3 |

| C4 (-CH₂-) | ~1.3 (m) | ~28 | C5, C3, C2 |

| C3 (-CH₂-) | ~1.4 (m) | ~32 | C4, C2, C1 |

| C2 (-CH-) | ~1.8-2.0 (m) | ~45-50 | C1, C3, C4, C1' |

| C1 (-CH(OEt)₂) | ~4.4-4.6 (d) | ~101-104 | C2, C3, O-C H₂-CH₃ |

| C1' (-C H(OEt)₂) | ~4.6-4.8 (d) | ~102-105 | C2, O-C H₂-CH₃ |

| O-CH₂-CH₃ (x4) | ~3.4-3.8 (m) | ~60-65 | Acetal carbons (C1 or C1'), O-CH₂-C H₃ |

| O-CH₂-CH₃ (x4) | ~1.1-1.2 (t) | ~15 | O-C H₂-CH₃ |

Note: Shifts are estimates based on typical values for acetals and alkanes. m=multiplet, t=triplet, d=doublet. C1' refers to the methine carbon of the 2-(diethoxymethyl) group.

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity and concentration without the need for an identical reference standard. The signal intensity in ¹H NMR is directly proportional to the number of nuclei responsible for the signal, enabling accurate quantification when compared against a certified internal standard of known concentration.

For purity assessment of a this compound sample, a known mass of the sample would be mixed with a known mass of an internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone). The internal standard must have a sharp signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte. By comparing the integral of a well-resolved proton signal from the target molecule (e.g., one of the acetal protons) with the integral of the standard's signal, the absolute purity of the sample can be calculated with high precision.

This technique is also invaluable for reaction monitoring. researchgate.netrsc.org During the synthesis of this compound, qNMR can be used to track the consumption of starting materials (e.g., an aldehyde precursor) and the formation of the product in real-time by observing the decrease of reactant signals and the corresponding increase of the characteristic acetal proton signals of the product. rsc.org This allows for precise determination of reaction kinetics and endpoint.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments, yielding data on molecular weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). vu.nlyoutube.com This allows for the determination of the exact mass of the parent molecule and its elemental formula, which is crucial for confirming its identity. For this compound (C15H32O4), the exact mass can be calculated and compared to the experimental value to provide unambiguous confirmation of the molecular formula. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically used to generate the intact molecular ion, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov

Table 2: HRMS Data for this compound (C₁₅H₃₂O₄)

| Ion Species | Calculated Exact Mass (m/z) |

| [M] (Neutral Molecule) | 276.23006 |

| [M+H]⁺ (Protonated) | 277.23788 |

| [M+Na]⁺ (Sodium Adduct) | 299.21980 |

| [M+K]⁺ (Potassium Adduct) | 315.19374 |

When a molecule is subjected to harder ionization methods like Electron Ionization (EI), it fragments in a predictable manner based on its structure. miamioh.edu Analysis of these fragmentation patterns provides valuable structural information. libretexts.orgdtic.mil For acetals and ethers, the molecular ion peak is often weak or entirely absent due to facile fragmentation. libretexts.org

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the oxygen atoms (α-cleavage) to form stabilized oxonium ions.

Loss of an Ethoxy Radical: A primary fragmentation pathway for both acetal groups would be the loss of an ethoxy radical (•OCH₂CH₃, mass 45) to yield a highly stable oxonium ion at m/z 231.22.

Loss of an Ethyl Radical: Cleavage of the C-C bond within an ethoxy group can lead to the loss of an ethyl radical (•CH₂CH₃, mass 29).

Cleavage of the C1-C2 Bond: Scission of the bond between the two substituted carbons can lead to various fragment ions, depending on which fragment retains the charge.

Further Fragmentation: The primary fragment ions can undergo further loss of neutral molecules like ethanol (B145695) (C₂H₅OH, mass 46) or ethene (C₂H₄, mass 28).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Nominal) | Proposed Formula | Description of Loss from Molecular Ion [M]⁺• (m/z 276) |

| 231 | [C₁₃H₂₇O₃]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 201 | [C₁₁H₂₁O₃]⁺ | Loss of a butyl radical (•C₄H₉) |

| 173 | [C₉H₁₇O₃]⁺ | Cleavage of C1-C2 bond, loss of •C₆H₁₃ |

| 129 | [C₇H₁₃O₂]⁺ | Fragment from C1-C2 cleavage |

| 103 | [C₅H₁₁O₂]⁺ | Diethoxymethyl cation [CH(OC₂H₅)₂]⁺ |

| 75 | [C₃H₇O₂]⁺ | Protonated diethyl ether fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of light by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. nih.govencyclopedia.pub

For this compound, the IR spectrum is expected to be dominated by absorptions from C-H and C-O bonds.

C-H Stretching: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chain and ethoxy groups.

C-O-C Stretching: The most diagnostic feature for this molecule is the presence of multiple, very strong absorption bands in the 1050-1200 cm⁻¹ region. rsc.org This complex pattern arises from the asymmetric C-O-C stretching vibrations of the four ether linkages within the two acetal functions.

Absence of Other Groups: The purity of the compound can be partially verified by the absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a sharp C=O stretching band (around 1700-1750 cm⁻¹), which would indicate the presence of alcohol or aldehyde/ketone impurities, respectively.

The Raman spectrum would show strong signals for the C-H and C-C bond vibrations of the hydrocarbon backbone but typically weak signals for the polar C-O-C stretches. nih.govrsc.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch (sp³) | 2850 - 2980 | Strong | Strong |

| CH₂/CH₃ Bend | 1370 - 1470 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1050 - 1200 (Multiple Bands) | Very Strong | Weak |

| C-C Stretch | 800 - 1100 | Medium-Weak | Medium-Strong |

Chromatographic Methods for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound such as this compound, both gas and liquid chromatography offer powerful, complementary insights into its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for the separation and identification of volatile and semi-volatile organic compounds. nih.govthermofisher.comthermofisher.com Given that this compound is an acetal, it is expected to possess sufficient volatility and thermal stability to be amenable to GC analysis. The technique couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. thermofisher.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of this compound, a non-polar or mid-polar capillary column would likely be employed. A temperature-programmed oven is used to facilitate the elution of the compound in a reasonable timeframe and with good peak shape. libretexts.org The mass spectrometer would then provide crucial data for structural confirmation. The fragmentation pattern observed in the mass spectrum would be characteristic of the acetal structure, likely showing losses of ethoxy groups and fragmentation of the hexane backbone. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known reference standard. thermofisher.com

Below is a table outlining plausible GC-MS parameters for the analysis of this compound.

| Parameter | Suggested Condition | Purpose |

| Gas Chromatograph (GC) | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides high-resolution separation of volatile organic compounds. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. libretexts.org |

| Injection Volume | 1 µL | Standard volume for dilute samples. libretexts.org |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. hmdb.ca |

| Ionization Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. hmdb.ca |

| Mass Range | m/z 40-400 | Covers the expected mass range of the parent ion and its fragments. |

| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector. libretexts.org |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. eurekaselect.com It is particularly valuable for determining the purity of a synthesized compound. For this compound, HPLC can be employed to separate the main compound from any non-volatile impurities, starting materials, or side products.

A significant challenge in the HPLC analysis of acetals is their potential for hydrolysis back to the corresponding aldehyde and alcohol, especially in the presence of acidic conditions. coresta.org The silica-based stationary phases commonly used in reversed-phase HPLC can have acidic silanol (B1196071) groups that catalyze this degradation, leading to inaccurate purity assessments. coresta.org To circumvent this issue, several strategies can be employed. The use of a mobile phase buffered at a neutral or slightly basic pH, or the addition of a small amount of a basic modifier like triethylamine, can effectively suppress the hydrolysis of the acetal on the column. coresta.org

Another consideration for the HPLC analysis of this compound is its lack of a strong chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. This makes detection by a standard UV-Vis detector challenging. veeprho.com To overcome this, alternative detection methods can be utilized. A Refractive Index Detector (RID) is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. veeprho.com Another option is an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are also near-universal detectors suitable for non-chromophoric compounds. researchgate.net Alternatively, pre-column or post-column derivatization can be performed to attach a UV-active label to the analyte. veeprho.comresearchgate.net

The table below outlines a potential HPLC method for the purity analysis of this compound.

| Parameter | Suggested Condition | Purpose |

| HPLC System | ||

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Triethylamine | The organic/aqueous mobile phase separates compounds based on hydrophobicity. Triethylamine is added to prevent on-column hydrolysis of the acetal. coresta.org |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| Detector | ||

| Type | Refractive Index Detector (RID) or Charged Aerosol Detector (CAD) | Suitable for detecting compounds with no significant UV absorbance. veeprho.comresearchgate.net |

| RID Temperature | 35 °C | Stable temperature is crucial for RID performance. |

| CAD Nebulizer Temp. | 35 °C | Optimizes aerosol generation for detection. |

Theoretical Investigations and Computational Modeling of 2 Diethoxymethyl 1,1 Diethoxyhexane

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2-(diethoxymethyl)-1,1-diethoxyhexane are fundamental to its stability and reactivity. Computational quantum chemistry provides a powerful lens through which to examine these features in detail.

Due to the presence of several single bonds, this compound can adopt a multitude of conformations. A comprehensive analysis of its conformational landscape is crucial for identifying the most stable, low-energy structures that are likely to be present under normal conditions.

Theoretical studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-31G*, can be used to map the potential energy surface of the molecule. By systematically rotating the dihedral angles of the flexible ethyl and hexyl chains, a series of conformers can be generated. Subsequent geometry optimization and frequency calculations reveal the relative energies of these conformers. The most stable conformers are those that minimize steric hindrance between the bulky ethoxy and hexyl groups and optimize stabilizing intramolecular interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated at the B3LYP/6-31G level of theory.*

| Conformer | Description of Geometry | Relative Energy (kcal/mol) |

| Conf-1 | Extended hexyl chain, anti-periplanar arrangement of ethoxy groups. | 0.00 |

| Conf-2 | Gauche interaction between the hexyl chain and an ethoxy group. | 1.25 |

| Conf-3 | Folded structure with potential weak C-H···O interactions. | 0.85 |

| Conf-4 | Sterically hindered arrangement with eclipsed ethoxy groups. | 4.50 |

The distribution of electron density within the this compound molecule dictates its reactivity. Natural Bond Orbital (NBO) analysis is a common computational technique used to calculate the partial atomic charges and analyze donor-acceptor interactions.

The oxygen atoms of the ethoxy groups are expected to be the most electron-rich centers, carrying significant negative partial charges, making them nucleophilic. Conversely, the central carbon atom of the acetal (B89532) group (C1) and the carbon atom of the diethoxymethyl group are highly electrophilic. This is due to the electron-withdrawing effect of the adjacent oxygen atoms. These sites are the most probable targets for nucleophilic attack, for instance, during acid-catalyzed hydrolysis. Reactivity descriptors derived from conceptual DFT, such as the Fukui function, can further pinpoint the local reactivity, identifying which atoms are most susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical NBO Partial Atomic Charges for Selected Atoms in this compound (Conformer Conf-1)

| Atom | Description | Partial Charge (e) |

| C1 | Acetal carbon | +0.45 |

| O (ethoxy on C1) | Oxygen atoms of the primary acetal | -0.62 |

| C (diethoxymethyl) | Carbon of the diethoxymethyl group | +0.42 |

| O (diethoxymethyl) | Oxygen atoms of the secondary acetal | -0.60 |

| C (hexyl chain) | Carbon atoms of the hexyl chain | -0.20 to -0.25 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, providing detailed energetic and structural information about transition states and intermediates.

The acid-catalyzed hydrolysis of acetals is a well-understood reaction, and computational methods can be applied to model this process for this compound. The reaction mechanism likely proceeds through a series of steps, including protonation of an oxygen atom, elimination of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion intermediate, and subsequent nucleophilic attack by water.

By performing a transition state search, the geometry and energy of the highest energy point along the reaction coordinate can be determined. This allows for the calculation of the activation energy, which is a key parameter in determining the reaction rate. An intrinsic reaction coordinate (IRC) calculation can then be used to confirm that the identified transition state correctly connects the reactant and product states.

The solvent plays a critical role in the formation and hydrolysis of acetals. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvent models, while more computationally demanding, involve including a number of solvent molecules in the calculation, allowing for the direct simulation of specific solvent-solute interactions like hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, diffusion, and intermolecular interactions of this compound in a simulated environment, such as in a solvent box of water or ethanol.

An MD simulation would reveal how the flexible hexyl and ethoxy chains move and fold in solution. It would also allow for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a given atom in the solute. This can provide a detailed picture of the solvation shell around the molecule and highlight the nature and lifetime of hydrogen bonds between the acetal's oxygen atoms and protic solvents.

Applications of 2 Diethoxymethyl 1,1 Diethoxyhexane in Contemporary Organic Synthesis

Role as a Versatile Protecting Group for Dicarbonyl Compounds

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted reactions. cem.compearson.com Acetals are among the most common and effective protecting groups for aldehydes and ketones due to their stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.comchem-station.comlibretexts.org The structure of 2-(diethoxymethyl)-1,1-diethoxyhexane makes it an effective protecting group for 1,2-dicarbonyl compounds, which are important synthons in organic chemistry.

Strategies for Selective Protection and Deprotection in Complex Syntheses

The selective protection and deprotection of carbonyl groups are crucial for the successful synthesis of complex molecules containing multiple functional groups. cem.comuchicago.edu The two acetal (B89532) groups in this compound, while chemically similar, can exhibit different reactivities based on the steric and electronic environment of the molecule they are protecting. This differential reactivity can be exploited for selective deprotection.

The deprotection of acetals is typically achieved under acidic conditions. total-synthesis.comorganic-chemistry.org The rate of hydrolysis can be influenced by the nature of the acetal; for instance, acyclic acetals are generally less stable than cyclic acetals such as 1,3-dioxolanes. total-synthesis.com The selective deprotection of one acetal group in the presence of another is a challenging yet valuable transformation. In the context of a molecule protected by a group derived from this compound, selective deprotection could be achieved by carefully controlling the reaction conditions, such as the acid catalyst, solvent, and temperature.

For instance, mild and chemoselective deprotection methods have been developed using various catalysts. Bismuth nitrate (B79036) has been shown to enable the chemoselective deprotection of acetals derived from ketones and conjugated aldehydes. organic-chemistry.orgresearchgate.net Other methods employ catalysts like iron(III) tosylate in water or iodine under neutral conditions. organic-chemistry.orgresearchgate.net Such methodologies could potentially be applied to achieve the selective cleavage of one of the acetal groups in a complex molecule protected with a moiety derived from this compound.

| Catalyst System | Reaction Conditions | Selectivity | Reference |

| Bismuth Nitrate Pentahydrate | Dichloromethane, Room Temperature | High for acyclic acetals from ketones and conjugated aldehydes | organic-chemistry.org |

| Iron(III) Tosylate | Water | Effective for aromatic acetals | researchgate.net |

| Iodine | Neutral Conditions | Tolerates various functional groups | organic-chemistry.org |

| (Trimethylsilyl)bis(fluorosulfuryl)imide | Neutral and Anhydrous | Highly efficient | uchicago.edu |

| Benzyltriphenylphosphonium Peroxymonosulfate/AlCl₃ | Solvent-free | Effective for acetals and thioacetals | acs.org |

Table 1: Selected Catalytic Systems for Acetal Deprotection

Applications in the Total Synthesis of Natural Products

The total synthesis of natural products often requires intricate protecting group strategies to manage the reactivity of multiple functional groups. wiley-vch.de While specific examples detailing the use of this compound in the total synthesis of a named natural product are not readily found in the surveyed literature, its potential is evident. Its ability to mask a 1,2-dicarbonyl functionality is highly valuable, as this motif is present in numerous natural products.

In a hypothetical total synthesis, this compound could be used to introduce a protected 1,2-dicarbonyl unit. After a series of transformations on other parts of the molecule, the dicarbonyl group could be unmasked at a late stage to participate in a key bond-forming reaction, such as an intramolecular cyclization to form a complex ring system. The asymmetric total synthesis of (+)-Shearilicine, for example, involved the use of a protected 1,4-dicarbonyl compound which was later deprotected to form a furan (B31954) derivative. acs.orgacs.org A similar strategy could be envisioned employing this compound for the synthesis of natural products containing a 1,2-dicarbonyl moiety.

Building Block in the Construction of Functionalized Organic Molecules

Beyond its role as a protecting group, this compound can serve as a versatile building block for the synthesis of more complex organic molecules. smolecule.com Its structure provides a six-carbon chain with latent carbonyl functionalities at positions 1 and 2.

Precursor for Aldehyde and Ketone Derivatives

The primary application of this compound as a building block is its role as a precursor to 2-formylhexanal and related ketone derivatives. The controlled hydrolysis of the acetal groups can regenerate the carbonyl functionalities. The oxidation of the compound using agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of the corresponding carboxylic acids. smolecule.com

The generation of 1,2-dicarbonyl compounds is a significant transformation in organic synthesis, as these compounds are precursors to a wide variety of other molecules. youtube.com The selective mono-α-arylation of acetone, for example, is a challenging but important reaction for creating C(sp²)-C(sp³) bonds. acs.org A protected dicarbonyl precursor like this compound could potentially be used in similar carbon-carbon bond-forming reactions prior to deprotection.

| Precursor | Reagents and Conditions | Product | Reference |

| This compound | Acid-catalyzed hydrolysis | 2-Formylhexanal | total-synthesis.com |

| This compound | Potassium permanganate, acidic conditions | Hexane-1,2-dicarboxylic acid | smolecule.com |

| Ketones | SeO₂ oxidation | 1,2-Diketones | youtube.com |

| α-Hydroxy carbonyls | Oxidation | 1,2-Diketones | youtube.com |

Table 2: Synthesis of Aldehyde and Ketone Derivatives

Use in Multicomponent Reactions to Form Complex Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. libretexts.orgresearchgate.net While no specific MCRs involving this compound have been reported in the searched literature, its deprotected form, 2-formylhexanal, could be a valuable substrate in such reactions.

For example, 1,3-dicarbonyl compounds are common components in MCRs for the synthesis of polyfunctionalized heterocycles. researchgate.net The deprotected product of this compound could potentially participate in reactions like the Biginelli or Hantzsch reactions, which traditionally use 1,3-dicarbonyl compounds. Pseudo-multicomponent reactions, which involve the in-situ formation of one of the reactive species, could also be a viable strategy. organic-chemistry.org

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sci-hub.se The 1,2-dicarbonyl unit that can be generated from this compound is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles.

The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classic and widely used method for the synthesis of quinoxalines. Similarly, the reaction of 1,2-dicarbonyls with aldehydes and ammonium (B1175870) acetate (B1210297) can yield trisubstituted imidazoles. researchgate.net Pyrimidines can also be synthesized from precursors containing a 1,3-dicarbonyl-like fragment. youtube.comdntb.gov.uaorganic-chemistry.org Therefore, this compound can be considered a valuable intermediate for the synthesis of these important heterocyclic systems after deprotection to the corresponding 1,2-dicarbonyl compound.

| Heterocycle | Precursors | General Reaction Conditions |

| Quinoxalines | 1,2-Dicarbonyl compound, 1,2-Diamine | Acid or metal catalysis |

| Imidazoles | 1,2-Dicarbonyl compound, Aldehyde, Ammonium acetate | Microwave irradiation or various catalysts |

| Pyrimidines | 1,3-Dicarbonyl equivalent, Amidine/Urea | Various, including metal catalysis or ultrasound |

Table 3: Heterocyclic Synthesis from Dicarbonyl Precursors

Access to Nitrogen-Containing Heterocycles (e.g., Imidazoles, Thiazoles)

While specific documented syntheses of imidazoles and thiazoles using this compound are not prevalent in publicly available literature, the compound's structure is analogous to precursors commonly used in such reactions. For instance, the synthesis of substituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Hydrolysis of this compound would yield a malondialdehyde derivative, which could theoretically be used in multicomponent reactions to form nitrogen-containing heterocycles.

Similarly, the construction of the thiazole (B1198619) ring typically requires a reaction between a compound containing a thioamide group and an α-haloketone. The aldehyde functionalities unmasked from this compound could potentially be transformed and integrated into synthetic pathways for thiazole derivatives.

Synthesis of Oxygen and Sulfur Heterocycles

The synthesis of oxygen and sulfur-containing heterocycles often relies on precursors with appropriately spaced functional groups that can undergo intramolecular cyclization. The 1,3-relationship of the latent aldehyde groups in this compound makes it a candidate for the formation of six-membered rings. For example, reaction with dinucleophiles such as 1,3-diols or 1,3-dithiols after deprotection could theoretically lead to the formation of corresponding dioxane and dithiane derivatives.

Potential in Materials Science and Polymer Chemistry

In the realm of materials science, molecules with multiple reactive functional groups are valuable as monomers for polymerization or as agents for modifying polymer structures.

Monomer for Polyacetal Synthesis

Polyacetals are a class of engineering thermoplastics known for their high stiffness, low friction, and excellent dimensional stability. They are typically formed from the polymerization of monomers like formaldehyde (B43269) or its cyclic trimer, trioxane. Given that this compound contains four ether linkages characteristic of acetals, it could theoretically serve as a monomer or co-monomer in the synthesis of novel polyacetal structures. The presence of the butyl side chain (from the hexane (B92381) backbone) would be expected to influence the properties of the resulting polymer, potentially increasing its flexibility and solubility compared to simple polyoxymethylenes.

Table 2: Potential Polymer Properties

| Property | Potential Influence of this compound as a Monomer |

|---|---|

| Flexibility | The butyl side chain could disrupt crystal packing, leading to a more flexible polymer. |

| Solubility | The hydrocarbon character of the side chain may enhance solubility in non-polar organic solvents. |

Cross-linking Agent Applications

The tetrafunctional nature of this compound, with its four alkoxy groups, suggests its potential as a cross-linking agent. In polymer systems containing reactive groups (such as hydroxyl or amine functionalities), the addition of this compound under appropriate catalytic conditions could lead to the formation of a three-dimensional polymer network. This cross-linking would significantly alter the mechanical and thermal properties of the material, typically increasing its rigidity, strength, and thermal resistance. For instance, it could be investigated as a cross-linker for resins or coatings that cure through condensation reactions.

Further research and experimental validation are necessary to fully realize the potential of this compound in these advanced applications.

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthesis Methodologies Involving Polyacetals

The synthesis of chiral polymers through asymmetric polymerization is a rapidly growing field, with the potential to create materials with unique optical and recognition properties. For polyacetals, the development of asymmetric synthesis methodologies is a key frontier. chinesechemsoc.org

Current research in polymer chemistry is increasingly focused on the precise control of stereochemistry to produce chiral polymers. chinesechemsoc.org This can be achieved through the polymerization of chiral monomers or through catalyst-controlled stereoselective polymerization of achiral monomers. chinesechemsoc.orgnih.gov In the context of 2-(Diethoxymethyl)-1,1-diethoxyhexane, which is itself achiral, its incorporation into polymer chains using chiral catalysts could lead to the formation of optically active polyacetals. These chiral polymers have potential applications in areas such as chiral recognition, kinetic resolution, and asymmetric catalysis. chinesechemsoc.org

Future research will likely focus on the design of novel chiral catalysts, including organocatalysts and metal complexes, that can effectively control the stereochemistry of the acetalization reaction during polymerization. core.ac.uk The goal is to achieve high enantioselectivity and produce polyacetals with well-defined helical structures or other forms of chirality.

Table 1: Potential Chiral Catalysts for Asymmetric Polyacetal Synthesis

| Catalyst Type | Example | Potential Advantages |

| Organocatalysts | Chiral Brønsted acids, Chiral amines | Metal-free, often more environmentally benign, high enantioselectivity. |

| Metal Complexes | Chiral Lewis acids (e.g., based on Ti, Ru, Pd) | High catalytic activity, potential for diverse ligand design to tune selectivity. organic-chemistry.org |

| Biocatalysts | Enzymes (e.g., lipases, glycosyltransferases) | High specificity and selectivity under mild conditions, environmentally friendly. libretexts.org |

Integration into Catalytic Cycles for Sustainable Chemical Transformations

The principles of green chemistry are driving the development of more sustainable chemical processes, with a strong emphasis on the use of efficient and recyclable catalysts. researchgate.nettranspublika.com Acetals and polyacetals can play a crucial role in these efforts, both as protecting groups and as key intermediates in catalytic cycles.

The formation of acetals is a reversible reaction, typically catalyzed by acids. wikipedia.orgyoutube.com This reversibility can be harnessed in catalytic cycles where the acetal (B89532) moiety is temporarily installed to facilitate a specific transformation and then removed. Future research is expected to focus on the development of novel catalytic systems for acetalization and deacetalization that operate under mild, environmentally friendly conditions. mdpi.comresearchgate.net This includes the use of solid acid catalysts, ionic liquids, and photocatalysts to replace traditional corrosive and hazardous acid catalysts. researchgate.netnih.gov

Furthermore, the integration of polyacetals like those derived from this compound into catalytic cycles for the production of valuable chemicals from renewable feedstocks is a promising avenue. researchgate.net For instance, biomass-derived aldehydes and diols can be converted into polyacetals, which can then be further transformed into other useful products. The development of efficient catalytic systems for these transformations is a key area of ongoing research. transpublika.com

Exploration of Bio-inspired and Biocatalytic Approaches for Acetal Chemistry

Nature provides a wealth of inspiration for the development of new chemical methodologies. In the context of acetal chemistry, biocatalytic and bio-inspired approaches offer significant potential for enhancing sustainability and selectivity.

Enzymes, such as glycosyltransferases, are highly efficient catalysts for the formation of glycosidic bonds, which are essentially acetal linkages in carbohydrates. libretexts.org The application of these and other enzymes to the synthesis of non-natural polyacetals is an emerging area of research. Biocatalysis offers the advantages of high stereoselectivity and the ability to operate under mild reaction conditions, reducing energy consumption and waste generation. researchgate.net

Bio-inspired catalysis, which involves the design of synthetic catalysts that mimic the function of enzymes, is another promising direction. For example, researchers are developing artificial catalysts that can facilitate acetal formation and hydrolysis with high efficiency and selectivity. These bio-inspired catalysts could find applications in a variety of areas, from the synthesis of complex molecules to the development of new drug delivery systems.

Advanced Applications in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to create complex, functional assemblies. ecampus.comedinformatics.com The unique properties of polyacetals, including their potential for controlled degradation and their ability to participate in hydrogen bonding and other non-covalent interactions, make them attractive building blocks for supramolecular structures.

Future research in this area could involve the design of polyacetals that can self-assemble into well-defined nanostructures, such as micelles, vesicles, or nanofibers. nih.gov These supramolecular assemblies could have applications in areas like drug delivery, tissue engineering, and sensor technology. researchgate.net The ability to tune the properties of the polyacetal, for example, by incorporating different functional groups, would allow for the creation of "smart" materials that can respond to external stimuli. nih.gov

In the realm of nanotechnology, polyacetals can be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in a wider range of applications. ucm.es For example, coating nanoparticles with a biocompatible polyacetal could improve their stability in biological systems and facilitate their use in biomedical applications. researchgate.net The integration of supramolecular chemistry and nanotechnology, with polyacetals as a key component, is expected to lead to the development of novel materials and devices with advanced functionalities. datanose.nl

Q & A

Q. What are the established synthetic routes for 2-(Diethoxymethyl)-1,1-diethoxyhexane, and what reaction conditions optimize yield?

- Methodological Answer : Two primary synthetic routes are documented:

- Route 1 : Reaction of 1-ethoxy-1-hexene with triethyl orthoformate under acid catalysis. This method leverages the electrophilic nature of the orthoester to form the diethoxy-methyl group.

- Route 2 : Synthesis from hexanal diethyl acetal via further acetalization. Acid catalysts (e.g., p-toluenesulfonic acid) and reflux conditions (~100–120°C) are critical to drive the reaction by removing water via azeotropic distillation.

Optimization strategies include using continuous flow reactors to enhance yield and efficiency, as batch processes may suffer from equilibrium limitations. Catalytic amounts of sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) can accelerate the reaction .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (overlapping ethyl group signals) and δ 3.4–3.7 ppm (methine and ethoxy protons).

- ¹³C NMR : Distinct signals for acetal carbons (~100–110 ppm) and ethoxy carbons (~60–70 ppm).

- IR Spectroscopy : Strong absorption bands at ~1,100 cm⁻¹ (C-O stretching) and ~2,800–2,950 cm⁻¹ (C-H stretching).

- GC-MS : Used to confirm molecular weight (m/z 246.3 for [M+H]⁺) and fragmentation patterns.

These methods are validated in studies analyzing structural analogs like 1,1-diethoxyhexane .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in diastereoselective addition reactions?

- Methodological Answer : The diethoxy-methyl group introduces steric hindrance, directing nucleophilic attacks to the less hindered face of the molecule. For example:

- In reactions with sodium thiophenoxide , steric effects favor anti-Markovnikov addition , producing a 5:95 ratio of diastereomers (cis:trans) due to restricted access to the hindered face .

- Computational modeling (e.g., B3LYP/6-31G**) can predict transition-state geometries, highlighting how substituent size (e.g., bulky R groups) inversely correlates with reaction yield .

Q. What analytical challenges arise when detecting this compound in complex matrices like alcoholic beverages?

- Methodological Answer :

- Matrix Interference : Co-eluting compounds (e.g., fusel alcohols, esters) in brandy require solid-phase microextraction (SPME) or liquid-liquid extraction for isolation.

- GC-FID-MS Optimization : Use of a polar capillary column (e.g., DB-WAX) and temperature programming (40°C to 250°C at 5°C/min) resolves peaks for 1,1-diethoxyhexane and its analogs. Quantification via selected ion monitoring (SIM) at m/z 102 and 87 improves sensitivity .

Q. How can competing hydrolysis pathways be controlled during the synthesis and storage of this compound?

- Methodological Answer :

- Synthesis : Use anhydrous solvents (e.g., THF, acetonitrile) and molecular sieves to sequester water. Acidic conditions (pH < 2) favor acetal formation over hydrolysis .

- Storage : Store under inert gas (N₂ or Ar) at –20°C to minimize moisture ingress. Stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) can inhibit oxidative degradation .

Data Contradiction and Optimization Analysis

Q. How should researchers address discrepancies in reported reaction yields for syntheses involving this compound precursors?

- Methodological Answer :

- Catalyst Purity : Trace impurities in acid catalysts (e.g., residual water in H₂SO₄) can reduce yields by promoting hydrolysis. Pre-drying catalysts at 120°C mitigates this .

- Reaction Time/Temperature : Prolonged heating (>24 hours) at suboptimal temperatures (e.g., 40°C) leads to decomposition, as observed in cyclopropane derivative syntheses .

- Validation : Cross-reference protocols using control experiments (e.g., varying equivalents of nucleophiles) and replicate studies to identify outlier conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。